molecular formula C6H4N2O4 B052958 2-nitropyridine-4-carboxylic Acid CAS No. 33225-74-0

2-nitropyridine-4-carboxylic Acid

Cat. No.: B052958
CAS No.: 33225-74-0
M. Wt: 168.11 g/mol
InChI Key: SXERXZLYZFAKBX-UHFFFAOYSA-N
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Description

Magnesium ascorbate is a compound formed by the combination of magnesium and ascorbic acid (vitamin C). It is known for its antioxidant properties and is commonly used as a dietary supplement to provide both magnesium and vitamin C. Magnesium ascorbate is a white to off-white powder that is soluble in water and is often used in food supplements and pharmaceuticals due to its stability and bioavailability .

Scientific Research Applications

Magnesium ascorbate has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that nitropyridines can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

Nitropyridines, in general, are known to participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium ascorbate can be synthesized by reacting ascorbic acid with magnesium oxide or magnesium carbonate. The reaction typically involves dissolving ascorbic acid in water and then adding magnesium oxide or magnesium carbonate under controlled conditions. The mixture is stirred until the reaction is complete, resulting in the formation of magnesium ascorbate.

Industrial Production Methods: In industrial settings, magnesium ascorbate is produced by a similar method but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then dried and milled to obtain a fine powder suitable for use in supplements and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: Magnesium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Magnesium ascorbate can be oxidized to dehydroascorbic acid in the presence of oxygen. This reaction is often catalyzed by metal ions such as iron or copper.

    Reduction: Ascorbic acid, a component of magnesium ascorbate, acts as a reducing agent and can reduce metal ions like iron(III) to iron(II).

    Substitution: In aqueous solutions, magnesium ascorbate can undergo substitution reactions where the magnesium ion is replaced by other metal ions.

Major Products:

Comparison with Similar Compounds

Magnesium ascorbate is unique due to its dual role in providing both magnesium and vitamin C. Similar compounds include:

    Calcium Ascorbate: Provides calcium and vitamin C, often used in supplements for bone health.

    Sodium Ascorbate: Provides sodium and vitamin C, commonly used as a food preservative and antioxidant.

    Zinc Ascorbate: Provides zinc and vitamin C, used in supplements to support immune function.

Magnesium ascorbate stands out due to its additional benefits of magnesium, which is crucial for muscle function, nerve transmission, and energy production .

Properties

IUPAC Name

2-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXERXZLYZFAKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376498
Record name 2-nitropyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33225-74-0
Record name 2-Nitro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33225-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitropyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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